
Ac-Phg(4-OAc)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ac-Phg(4-OAc)-OH, also known as N-acetyl-4-O-acetyl-L-phenylglycine, is a synthetic organic compound. It is characterized by the presence of an acetyl group and an acetoxy group attached to the phenylglycine moiety. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Phg(4-OAc)-OH typically involves the acetylation of L-phenylglycine. The process begins with the protection of the amino group of L-phenylglycine, followed by the selective acetylation of the hydroxyl group at the 4-position. Common reagents used in this process include acetic anhydride and pyridine, which facilitate the acetylation reaction under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to optimize the production process .
化学反応の分析
Types of Reactions
Ac-Phg(4-OAc)-OH undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Lead tetraacetate (Pb(OAc)4) and copper(II) compounds are commonly used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield formylalkyl radicals, while substitution reactions can introduce various functional groups at the 4-position .
科学的研究の応用
Ac-Phg(4-OAc)-OH has several applications in scientific research:
作用機序
The mechanism of action of Ac-Phg(4-OAc)-OH involves its interaction with specific molecular targets and pathways. The acetyl and acetoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can undergo nucleophilic substitution and oxidation reactions, which are essential for its biological and chemical activities .
類似化合物との比較
Similar Compounds
Lead tetraacetate (Pb(OAc)4): A versatile oxidant used in organic chemistry for selective oxidations.
Copper(II) acetate (Cu(OAc)2): Often used in conjunction with lead tetraacetate for oxidation reactions.
Uniqueness
Ac-Phg(4-OAc)-OH is unique due to its specific structural features, including the presence of both acetyl and acetoxy groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and research .
特性
分子式 |
C12H13NO5 |
|---|---|
分子量 |
251.23 g/mol |
IUPAC名 |
(2S)-2-acetamido-2-(4-acetyloxyphenyl)acetic acid |
InChI |
InChI=1S/C12H13NO5/c1-7(14)13-11(12(16)17)9-3-5-10(6-4-9)18-8(2)15/h3-6,11H,1-2H3,(H,13,14)(H,16,17)/t11-/m0/s1 |
InChIキー |
IAEDVARDWLITBC-NSHDSACASA-N |
異性体SMILES |
CC(=O)N[C@@H](C1=CC=C(C=C1)OC(=O)C)C(=O)O |
正規SMILES |
CC(=O)NC(C1=CC=C(C=C1)OC(=O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12342630.png)
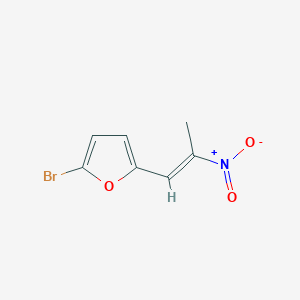


![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-methyl-5-phenylpyrazolidine-3-carboxamide](/img/structure/B12342654.png)
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12342663.png)
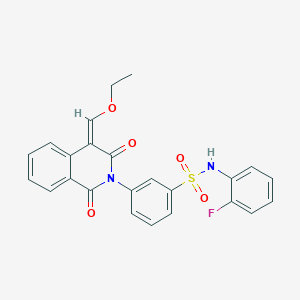
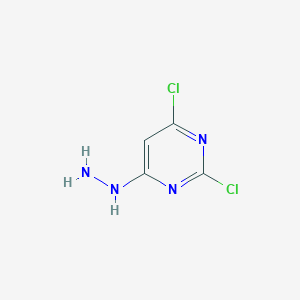

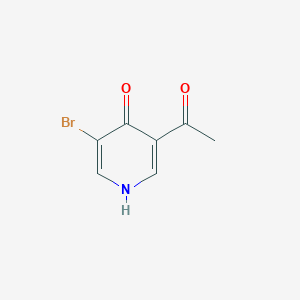
![6-bromo-1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide](/img/structure/B12342680.png)
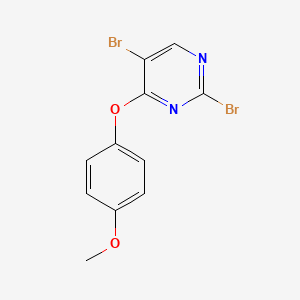

![Trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium](/img/structure/B12342695.png)
